molecular formula C21H18ClNO5 B2556717 N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide CAS No. 950427-48-2

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B2556717
CAS No.: 950427-48-2
M. Wt: 399.83
InChI Key: ZJDFAKALTYFGDK-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with acetyl, methoxy, and chloro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of Substituents: The acetyl, methoxy, and chloro groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride, while methoxylation can be performed using methanol and a suitable catalyst.

    Final Coupling: The final step involves coupling the substituted benzoxepine with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Shares the methoxy and acetamide groups but lacks the benzoxepine ring and chloro substitution.

    N-(4-methoxyphenyl)acetamide: Similar structure but with different substitution patterns on the aromatic ring.

    5-acetyl-2-methoxyacetanilide: Contains the acetyl and methoxy groups but differs in the overall structure.

Uniqueness

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and the benzoxepine ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-12(24)13-4-5-18(26-2)17(10-13)23-21(25)14-6-7-28-20-15(8-14)9-16(22)11-19(20)27-3/h4-11H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDFAKALTYFGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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